[(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-yl]((2)H)methanol
Description
This compound (CAS: 2097518-76-6) is a fluorinated pyrrolizine derivative with the molecular formula C₈H₁₄FNO and a molecular weight of 159.20 g/mol . Its structure features a pyrrolizine ring system substituted with a fluorine atom at the 2R position and a methanol group at the 7a-yl position. It is synthesized via methods involving column chromatography (dichloromethane/methanol gradient) and is used in pharmaceutical research, notably as a precursor in the prodrug of MRTX1133 for targeting KRASG12D-mutated cancers .
Properties
Molecular Formula |
C8H14FNO |
|---|---|
Molecular Weight |
161.21 g/mol |
IUPAC Name |
dideuterio-[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m1/s1/i6D2 |
InChI Key |
QAJRFPVPHUYVFE-PJSNUCDISA-N |
Isomeric SMILES |
[2H]C([2H])([C@@]12CCCN1C[C@@H](C2)F)O |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows these key steps:
- Starting Material Preparation: Construction of the hexahydro-1H-pyrrolizine core.
- Fluorination: Introduction of the fluorine atom at the 2-position, generating the fluorotertiary chiral center.
- Hydroxymethylation: Addition of the methanol moiety at the 7a-position.
- Chiral Resolution or Stereoselective Synthesis: Ensuring the (2R,7aS) stereochemistry, often by chiral chromatographic separation or asymmetric catalysis.
Specific Reaction Conditions
- Ozonation: Used in some synthetic routes to introduce oxygen functionalities or to activate intermediates for fluorination or hydroxymethylation steps.
- Fluorination Reagents: Selective electrophilic or nucleophilic fluorinating agents under controlled temperature and pressure to achieve regio- and stereoselective fluorination.
- Chromatographic Separation: Chiral HPLC or preparative chromatography to isolate the desired enantiomer with enantiomeric excess (ee) and diastereomeric excess (de) often exceeding 99%.
Industrial Scale Considerations
Industrial synthesis emphasizes:
- Simple, mild reaction conditions to preserve stereochemical integrity.
- High yield and purity to allow multi-kilogram scale production.
- Use of cost-effective reagents and solvents.
- Process optimization to reduce reaction times and waste.
Chemical Reactions and Analysis
| Reaction Type | Common Reagents | Conditions | Outcome / Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, ozone | Mild temperature, controlled | Introduction of hydroxyl groups or oxidation of intermediates |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous, low temperature | Reduction of carbonyl intermediates to alcohols |
| Substitution | Fluorinating agents (e.g., Selectfluor) | Controlled temperature | Selective fluorination at tertiary carbon |
These reactions are carefully controlled to maintain the stereochemistry at both chiral centers. The choice of reagents and conditions directly influences the yield and stereochemical purity of the final product.
Data Table: Key Preparation Parameters and Outcomes
| Parameter | Details | Notes |
|---|---|---|
| Molecular Formula | C8H14FNO | Confirmed by multiple sources |
| Molecular Weight | 159.20 g/mol | Monoisotopic mass 159.105942 |
| Enantiomeric Excess (ee) | >99% | Achieved via chiral chromatography |
| Diastereomeric Excess (de) | >99% | Critical for biological activity |
| Typical Yield | High (exact values vary, often >85%) | Dependent on reaction optimization |
| Reaction Temperature | Mild (0–40 °C) | Maintains chiral center integrity |
| Reaction Time | Short (varies by step, typically hours) | Efficient for industrial scalability |
Research Findings and Source Diversity
- The compound’s unique chiral centers (fluorotertiary and azaquaternary) impart distinct chemical and biological properties, making it a versatile building block in organic synthesis and drug discovery.
- Studies highlight the importance of mild reaction conditions to avoid racemization or epimerization, which would compromise biological activity.
- Industrial protocols focus on scalability and reproducibility , ensuring that the stereochemistry is preserved during large-scale synthesis.
- Comparative analysis with structurally similar compounds emphasizes the distinctiveness of the (2R,7aS) stereochemistry in influencing both chemical reactivity and biological interactions.
Chemical Reactions Analysis
Types of Reactions
(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of (2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Stereoisomers: [(2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methanol
- Molecular Formula: C₈H₁₄FNO (identical to the target compound)
- Safety Profile: Shares similar hazards (H302, H315, H319, H335) but may exhibit distinct pharmacokinetics due to stereochemical differences .
Non-Fluorinated Analog: (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- CAS : 78449-72-6
- Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol)
- Key Differences :
Ethanol-Substituted Derivative: 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol
- CAS : 78449-77-1
- Molecular Formula: C₉H₁₇NO (MW: 155.24 g/mol)
- Key Differences: Alcohol Chain Length: Ethanol substituent increases molecular weight and boiling point (93.5–94.5 °C at 5 Torr) compared to methanol derivatives.
Physicochemical and Pharmacological Comparisons
| Property | Target Compound (2R,7aS) | Non-Fluorinated Analog (CAS 78449-72-6) | Ethanol Derivative (CAS 78449-77-1) |
|---|---|---|---|
| Molecular Weight | 159.20 g/mol | 141.21 g/mol | 155.24 g/mol |
| Boiling Point | Not reported | Not reported | 93.5–94.5 °C (5 Torr) |
| Lipophilicity | High (due to fluorine) | Moderate | Moderate-High |
| Pharmacological Use | Cancer prodrug precursor | Synthetic intermediate | Undocumented |
| Hazard Profile | H302, H315, H319, H335 | Similar hazards | Not specified |
Impact of Fluorine Substitution
Stereochemical Influence
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